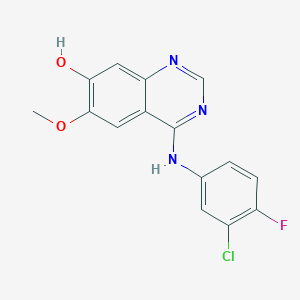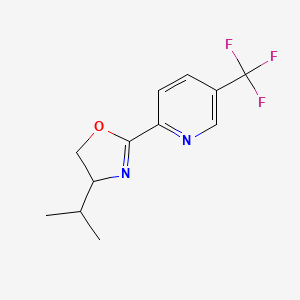![molecular formula C14H26INO4 B12507902 tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)
tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is a chemical compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butoxycarbonyl group, an amino group, and an iodine atom attached to a pentanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Iodination: The iodination of the pentanoate backbone is achieved using iodine or iodinating agents under specific conditions.
Esterification: The final step involves the esterification of the protected amino acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl peresters, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxycyclohexylethanoic acid
- Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-bromopentanoate
Uniqueness
Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to similar compounds with different halogens or functional groups. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C14H26INO4 |
|---|---|
Peso molecular |
399.26 g/mol |
Nombre IUPAC |
tert-butyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H26INO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1 |
Clave InChI |
QPPOILFAPMMPJG-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCCI)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(CCCI)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B12507820.png)
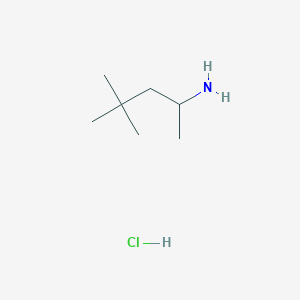
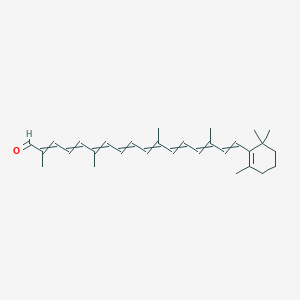
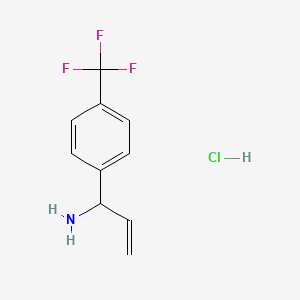
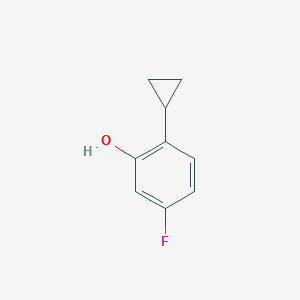
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
amine hydrochloride](/img/structure/B12507871.png)
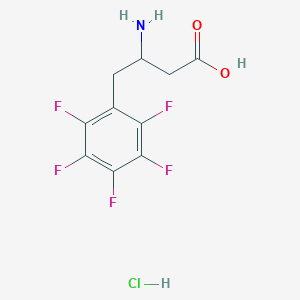
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)
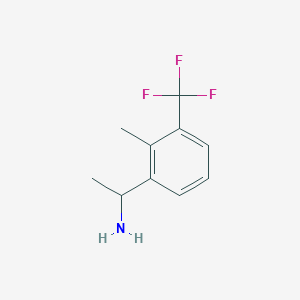
![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)

